molecular formula C7H17NO2 B13110251 5-(Dimethylamino)pentane-1,2-diol

5-(Dimethylamino)pentane-1,2-diol

Cat. No.: B13110251
M. Wt: 147.22 g/mol
InChI Key: NGHKTBASBMSUTB-UHFFFAOYSA-N
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Description

5-(Dimethylamino)pentane-1,2-diol is an organic compound that belongs to the class of amino alcohols It features a dimethylamino group attached to a pentane chain with two hydroxyl groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)pentane-1,2-diol typically involves the reaction of 5-(dimethylamino)pentanal with a suitable reducing agent to convert the aldehyde group to a diol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding aldehyde or ketone precursors. Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)pentane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted amino alcohols.

Scientific Research Applications

5-(Dimethylamino)pentane-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)pentane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Pentanediol: A diol with similar structural features but lacks the dimethylamino group.

    5-Aminopentane-1,2-diol: Similar structure with an amino group instead of a dimethylamino group.

    5-(Methylamino)pentane-1,2-diol: Contains a methylamino group instead of a dimethylamino group.

Uniqueness

5-(Dimethylamino)pentane-1,2-diol is unique due to the presence of both dimethylamino and diol functional groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

5-(dimethylamino)pentane-1,2-diol

InChI

InChI=1S/C7H17NO2/c1-8(2)5-3-4-7(10)6-9/h7,9-10H,3-6H2,1-2H3

InChI Key

NGHKTBASBMSUTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(CO)O

Origin of Product

United States

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